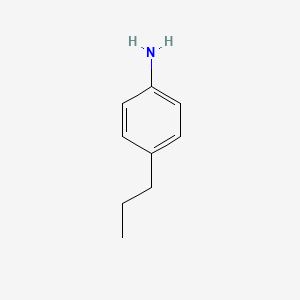

4-Propylaniline

概要

説明

4-Propylaniline: is an organic compound with the chemical formula C9H13N . It is characterized by the presence of a propyl group attached to the para position of an aniline ring. This compound is a colorless to pale yellow liquid and is commonly used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals . It also finds applications as a corrosion inhibitor and a catalyst in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One common method for synthesizing 4-Propylaniline involves the Friedel-Crafts alkylation of aniline with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Reduction of Nitro Compounds: Another method involves the nitration of propylbenzene to form 4-nitropropylbenzene, followed by reduction using hydrogen gas in the presence of a palladium catalyst to yield this compound.

Industrial Production Methods:

- Industrially, this compound can be produced through the catalytic hydrogenation of 4-nitropropylbenzene. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .

化学反応の分析

Types of Reactions:

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxidase enzymes.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

Oxidation: Various quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

科学的研究の応用

Chemical Properties and Structure

4-Propylaniline is characterized by a propyl group attached to the para position of the aniline ring. It appears as a colorless to pale yellow liquid and is soluble in organic solvents. Its molecular weight is approximately 135.21 g/mol, and it has notable chemical properties that facilitate its use in various reactions.

Scientific Research Applications

1. Organic Synthesis:

this compound serves as a versatile reagent in organic synthesis. It is utilized in:

- Synthesis of Heterocycles: It is involved in the production of heterocyclic compounds such as pyridines, imidazoles, and quinolines, which are essential in pharmaceuticals and agrochemicals.

- Catalysis: This compound acts as a catalyst in polymerization reactions, enhancing the efficiency of producing polymers.

2. Pharmaceutical Development:

this compound is recognized for its potential in drug development due to its:

- Antimicrobial Properties: Studies indicate that it may function as an antimicrobial agent, making it a candidate for new drug formulations.

- Enzyme Inhibition: Its interaction with cytochrome P450 enzymes suggests potential applications in modulating metabolic pathways in drug metabolism.

3. Industrial Applications:

In the industrial sector, this compound is used for:

- Dye Production: It acts as an intermediate in synthesizing various dyes.

- Rubber Chemicals: The compound contributes to the formulation of rubber products.

- Corrosion Inhibitors: Its properties help prevent corrosion in metal surfaces .

Toxicological Considerations

While this compound has beneficial applications, it also poses certain health risks:

- Toxicity: Classified as harmful if ingested or inhaled, it can cause skin irritation and respiratory issues .

- Environmental Impact: Its usage must be managed carefully to mitigate potential environmental hazards.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Organic Chemistry | Synthesis of heterocycles |

| Pharmaceutical Industry | Antimicrobial agent, enzyme inhibitor |

| Industrial Chemistry | Dye production, rubber chemicals, corrosion inhibitors |

Case Studies

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. This suggests its potential role as a lead compound in developing new antibiotics.

Case Study 2: Polymerization Catalyst

In a study focusing on polymer chemistry, this compound was found to enhance the rate of polymerization significantly when used as a catalyst. This application could lead to more efficient manufacturing processes for polymers used in numerous products.

作用機序

The exact mechanism of action of 4-Propylaniline is not fully elucidated. it is hypothesized that the catalytic reaction between propylene and aniline is facilitated by aluminum chloride. This reaction likely occurs through a nucleophilic substitution process, where aluminum chloride acts as a Lewis acid, and aniline functions as a nucleophile. The proposed mechanism suggests a stepwise progression involving the formation of a carbocation intermediate .

類似化合物との比較

- 2-Propylaniline

- 4-Butylaniline

- 4-Ethylaniline

- 4-Isopropylaniline

Comparison:

- 2-Propylaniline: Similar to 4-Propylaniline but with the propyl group attached to the ortho position. Both compounds exhibit mutagenic properties .

- 4-Butylaniline: Contains a butyl group instead of a propyl group, leading to different physical and chemical properties .

- 4-Ethylaniline: Contains an ethyl group, which makes it less bulky compared to this compound .

- 4-Isopropylaniline: Contains an isopropyl group, which introduces steric hindrance and affects its reactivity .

This compound stands out due to its specific applications in the synthesis of heterocyclic compounds and its role as a catalyst in polymerization reactions .

生物活性

4-Propylaniline, also known as para-propylaniline, is an aromatic amine with the chemical formula CHN. It has garnered attention in various fields, including organic synthesis, medicinal chemistry, and toxicology. This article explores the biological activity of this compound, focusing on its biochemical interactions, mutagenicity, and potential applications in research.

- Molecular Weight: 135.21 g/mol

- Boiling Point: 224-226 °C

- Density: 0.919 g/mL at 25 °C

These properties suggest that this compound may exhibit specific bioavailability characteristics relevant to its biological activity.

Target of Action

This compound primarily interacts with cytochrome P450 enzymes , which are crucial for the metabolism of various xenobiotics. This interaction can lead to the formation of reactive intermediates that may affect cellular components, including DNA and proteins.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Oxidative Stress Induction: It can induce oxidative stress in cells, activating stress response pathways.

- Gene Expression Modulation: It influences the expression of detoxification genes, such as those encoding glutathione S-transferases.

Mutagenicity Studies

Research has demonstrated that this compound exhibits mutagenic properties. In a study utilizing the Ames test, both 2-propylaniline and this compound were found to be mutagenic under various conditions . The results indicated that prolonged exposure could lead to DNA damage and potential carcinogenic effects.

Cellular Effects

This compound affects several cellular processes:

- Cell Signaling Pathways: It alters signaling pathways related to cell growth and apoptosis.

- Enzyme Interaction: The compound can inhibit or activate specific enzymes, modifying metabolic pathways within cells.

Study on Mutagenicity

A comprehensive study assessed the mutagenic effects of this compound using bacterial reverse mutation assays. The findings confirmed that the compound exhibited positive mutagenicity across all tested conditions, suggesting a potential risk for carcinogenicity in humans .

Research on Oxidative Stress

In laboratory settings, prolonged exposure to this compound resulted in significant oxidative stress and persistent DNA damage in cultured cells. This study highlights the importance of understanding the temporal effects of chemical exposure on cellular health.

Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents | Major Products Formed |

|---|---|---|---|

| Oxidation | Forms various oxidation products | Hydrogen peroxide | Quinone derivatives |

| Reduction | Converts to corresponding amines | Hydrogen gas with palladium | Reduced derivatives |

| Substitution | Participates in electrophilic aromatic substitution | Halogenating agents | Halogenated derivatives |

These reactions underscore the versatility of this compound in synthetic chemistry.

Scientific Research Applications

This compound is utilized in various scientific domains:

特性

IUPAC Name |

4-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPDPORYXWQVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048180 | |

| Record name | 4-Propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2696-84-6 | |

| Record name | 4-Propylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2696-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002696846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PROPYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G7VT35H29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Propylaniline (C9H13N) consists of an aniline ring with a propyl group attached to the fourth carbon atom. It has a molecular weight of 135.21 g/mol. [] Spectroscopic studies, particularly resonance enhanced two-photon ionization spectroscopy and mass analyzed threshold ionization spectroscopy, have revealed the existence of two primary conformations in the gas phase: gauche and anti, referring to the orientation of the propyl group relative to the amino group. []

A: Research shows that the propyl group significantly impacts the binding of this compound with argon atoms, serving as a model for weak interactions. [] The gauche isomer exhibits different spectral shifts compared to the anti-rotamer when complexed with one or two argon atoms, indicating distinct binding preferences. [] Ab initio calculations further suggest that both the propyl and amino groups influence the preferred positions of argon atoms within these complexes. []

A: Yes, Nuclear Overhauser Effect (NOE) data from NMR experiments can be utilized to accurately determine interproton distances in flexible molecules like this compound. [] This information can then be used to confirm or predict the relative populations of different conformers in solution, providing valuable insights into the dynamic behavior of the molecule. []

A: While not directly addressed in the provided research, this compound's structural similarity to other aniline derivatives suggests its potential use in material science. For instance, it could be investigated as a building block for liquid crystals, similar to its structural analog 4-methoxybenzylidene-4′-propylaniline. [] Further research is needed to explore its material compatibility, stability, and potential applications under various conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。